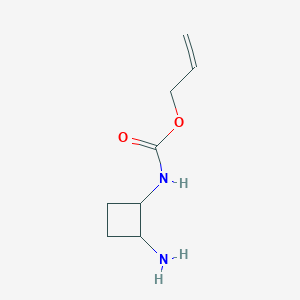

Allyl (2-aminocyclobutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl (2-aminocyclobutyl)carbamate is a cyclic carbamate compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an allyl group attached to a 2-aminocyclobutyl moiety, forming a unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (2-aminocyclobutyl)carbamate typically involves the reaction of 2-aminocyclobutanol with allyl chloroformate under mild conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds smoothly at room temperature, yielding the desired carbamate in high purity.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis involving the amidation of N-Alloc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Allyl (2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into its corresponding amine.

Substitution: The allyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

Allyl (2-aminocyclobutyl)carbamate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a bioorthogonal reagent for selective cleavage of amide bonds.

Medicine: Explored for its potential therapeutic applications, including drug synthesis and prodrug activation.

Industry: Utilized in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of allyl (2-aminocyclobutyl)carbamate involves its ability to undergo selective cleavage of amide bonds. This reaction is facilitated by the presence of a leaving group at the allyl position, which allows for a dual-release approach through π-acid catalyzed substitution . The compound targets specific molecular pathways, enabling precise manipulation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-aminocyclobutyl)carbamate

- Benzyl (2-aminocyclobutyl)carbamate

- Fluorenylmethoxy (2-aminocyclobutyl)carbamate

Uniqueness

Allyl (2-aminocyclobutyl)carbamate is unique due to its allyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry and selective cleavage applications .

Biological Activity

Allyl (2-aminocyclobutyl)carbamate, also known as Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure combined with an allyl group and a carbamate functional group. This structure allows for various chemical interactions, making it a versatile compound in both organic synthesis and biological applications.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. It has been shown to modulate enzyme activity through competitive inhibition or activation, depending on the target enzyme. The compound can bind to active sites on enzymes, altering their conformation and function, which affects various biochemical pathways.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance:

- Enzyme Targeting : It acts on enzymes related to neurotransmitter synthesis and degradation, potentially influencing neurological functions.

- IC50 Values : Specific studies have reported IC50 values indicating the potency of the compound against various enzymatic targets, although detailed numerical data is still being compiled.

Therapeutic Applications

The compound is being explored for its therapeutic potential in several areas:

- Neurological Disorders : Due to its ability to modulate neurotransmitter levels, it may have applications in treating conditions such as depression or anxiety.

- Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting tumor growth-related pathways.

Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels in rat models, researchers found that administration of the compound led to significant increases in serotonin and dopamine levels. This suggests potential use in treating mood disorders.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound demonstrated that it inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Data Tables

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Various Enzymes | Modulation of activity | |

| Neurotransmitter Levels | Serotonin/Dopamine | Increased levels | |

| Cancer Cell Proliferation | Breast/Prostate | Inhibition of growth |

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

prop-2-enyl N-(2-aminocyclobutyl)carbamate |

InChI |

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11) |

InChI Key |

RLRYTKFSHUYLCU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NC1CCC1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.